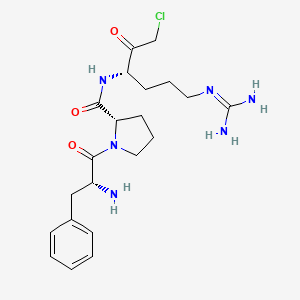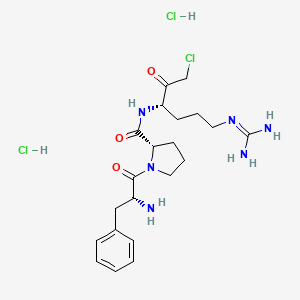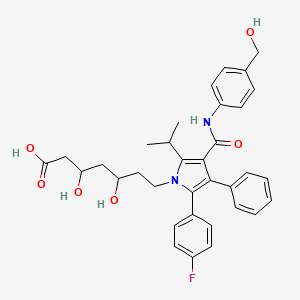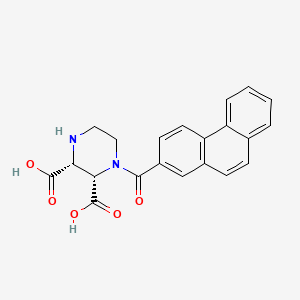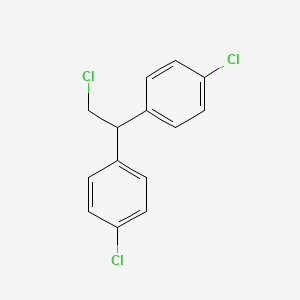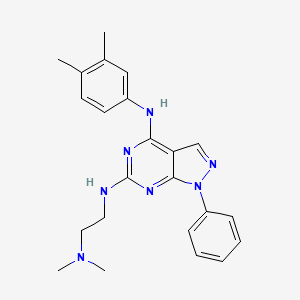
PR5-LL-CM01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PR5-LL-CM01 is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This compound has shown significant anti-tumor activity, particularly in colorectal and pancreatic cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PR5-LL-CM01 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzylamine with a suitable aldehyde under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable nucleophile to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimized to ensure complete conversion of starting materials.
Purification methods: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PR5-LL-CM01 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substituents can be introduced onto the core structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
PR5-LL-CM01 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein arginine methyltransferase 5 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as gene expression, cell proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly colorectal and pancreatic cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein arginine methyltransferase 5.
Mechanism of Action
PR5-LL-CM01 exerts its effects by inhibiting the activity of protein arginine methyltransferase 5. This inhibition leads to a decrease in the methylation of arginine residues on histone and non-histone proteins, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include:
Histone methylation: this compound inhibits the methylation of histone proteins, leading to changes in chromatin structure and gene expression.
Non-histone protein methylation: Inhibition of protein arginine methyltransferase 5 also affects the methylation of non-histone proteins, impacting various cellular functions.
Comparison with Similar Compounds
PR5-LL-CM01 is unique in its high potency and selectivity for protein arginine methyltransferase 5 compared to other similar compounds. Some similar compounds include:
EPZ015666: Another potent inhibitor of protein arginine methyltransferase 5, but with different chemical properties and selectivity.
GSK3326595: A selective inhibitor of protein arginine methyltransferase 5 with distinct pharmacokinetic properties.
This compound stands out due to its higher efficacy in inhibiting cancer cell growth and its lower toxicity in normal cells .
Properties
Molecular Formula |
C23H27N7 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H27N7/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-30(19-8-6-5-7-9-19)22(20)28-23(27-21)24-12-13-29(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,24,26,27,28) |
InChI Key |
UPAZOMJFUXPAJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PR5-LL-CM01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



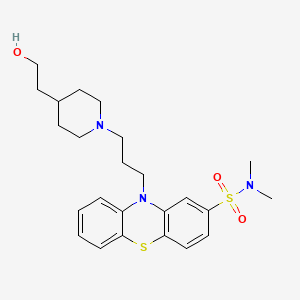
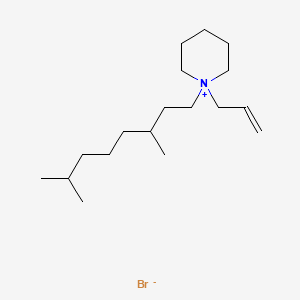
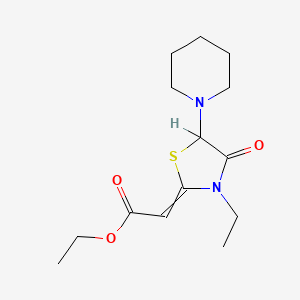
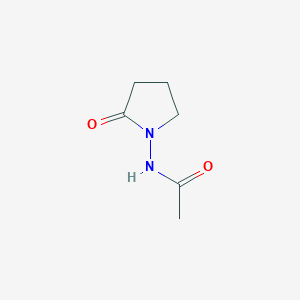
![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)
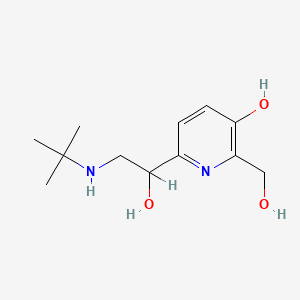
![3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1677962.png)
